molecular formula C7H10BrN3 B581453 3-Amino-5-bromo-2-(ethylamino)pyridine CAS No. 1216240-73-1

3-Amino-5-bromo-2-(ethylamino)pyridine

Cat. No. B581453
M. Wt: 216.082
InChI Key: UPIAZKOLOZQXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Scientific Research Applications

Synthesis of Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound closely related to the query chemical, has been used as a precursor for constructing new polyheterocyclic ring systems. This compound has shown versatility in reactions, leading to the synthesis of various derivatives with potential antibacterial properties (Abdel‐Latif et al., 2019).

Utility in Heterocyclic Synthesis

Another study focused on the synthetic utility of an enaminonitrile moiety derived from a similar compound for the synthesis of new thienopyrimidines. This work underscores the chemical's relevance in generating structurally diverse heterocyclic compounds (Madkour et al., 2009).

Antitumor Properties

Nicotinamide derivatives synthesized from 3-amino-5-bromo-2-(ethylamino)pyridine and its analogs have been evaluated for their antitumor properties against a wide range of human tumor cell lines, highlighting its potential in medicinal chemistry for developing anticancer agents (Girgis et al., 2006).

Vasodilation Properties

Derivatives of a similar compound have been synthesized and screened for vasodilation activity. This research indicates the potential application of these compounds in cardiovascular diseases, showcasing the broad therapeutic relevance of the chemical's derivatives (Girgis et al., 2008).

Antimicrobial Activity

Research on thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, derived from a process involving 3-amino-5-bromo-2-(ethylamino)pyridine, has demonstrated antimicrobial activity. This highlights the compound's potential for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

properties

IUPAC Name

5-bromo-2-N-ethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-2-10-7-6(9)3-5(8)4-11-7/h3-4H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIAZKOLOZQXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-2-(ethylamino)pyridine

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